molecular formula C15H27ClN2O4 B13452317 2-Tert-butyl 4-methyl 2,8-diazaspiro[4.5]decane-2,4-dicarboxylate hydrochloride

2-Tert-butyl 4-methyl 2,8-diazaspiro[4.5]decane-2,4-dicarboxylate hydrochloride

Cat. No.: B13452317
M. Wt: 334.84 g/mol
InChI Key: VTPPGXZRHMBMQK-UHFFFAOYSA-N
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Description

2-Tert-butyl 4-methyl 2,8-diazaspiro[45]decane-2,4-dicarboxylate hydrochloride is a complex organic compound characterized by its spirocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Tert-butyl 4-methyl 2,8-diazaspiro[4.5]decane-2,4-dicarboxylate hydrochloride typically involves multiple steps. The starting materials often include tert-butylamine and methylamine, which undergo a series of reactions to form the spirocyclic core. The reaction conditions usually require controlled temperatures and the presence of catalysts to ensure the desired product is obtained with high purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for yield and efficiency, often incorporating continuous flow techniques and advanced purification methods to produce the compound on a commercial scale.

Chemical Reactions Analysis

Types of Reactions

2-Tert-butyl 4-methyl 2,8-diazaspiro[4.5]decane-2,4-dicarboxylate hydrochloride can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen, often using oxidizing

Properties

Molecular Formula

C15H27ClN2O4

Molecular Weight

334.84 g/mol

IUPAC Name

2-O-tert-butyl 4-O-methyl 2,8-diazaspiro[4.5]decane-2,4-dicarboxylate;hydrochloride

InChI

InChI=1S/C15H26N2O4.ClH/c1-14(2,3)21-13(19)17-9-11(12(18)20-4)15(10-17)5-7-16-8-6-15;/h11,16H,5-10H2,1-4H3;1H

InChI Key

VTPPGXZRHMBMQK-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C2(C1)CCNCC2)C(=O)OC.Cl

Origin of Product

United States

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